molecular formula C20H19N3O B11034901 (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11034901
M. Wt: 317.4 g/mol
InChI Key: KXJZMIKYTAJMDG-UHFFFAOYSA-N
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Description

(1E)-4,4,6-Trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a hybrid organic compound featuring a pyrrolo[3,2,1-ij]quinolin-2(1H)-one core substituted with methyl groups at positions 4,4,6 and a phenylhydrazinylidene moiety at position 1. Its molecular formula is C₁₉H₁₈N₄O, with a molecular weight of 318.4 g/mol (calculated based on and structural analysis). The compound’s CAS number is 524047-09-4, and it is commercially available for research purposes (purity ≥95%) .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

9,11,11-trimethyl-3-phenyldiazenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C20H19N3O/c1-13-12-20(2,3)23-18-15(13)10-7-11-16(18)17(19(23)24)22-21-14-8-5-4-6-9-14/h4-12,24H,1-3H3

InChI Key

KXJZMIKYTAJMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=CC=CC=C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common route includes the condensation of 2-phenylhydrazine with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives. Below, we compare its structural, synthetic, and functional attributes with key analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀) Reference
(1E)-4,4,6-Trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one C₁₉H₁₈N₄O 318.4 4,4,6-trimethyl; 1-(phenylhydrazinylidene) Not reported
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C₁₆H₁₈N₂O₃ 274.14 8-ethoxy; 1,2-dione Not reported
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C₂₀H₁₇ClN₂O₂ 340.11 6-(4-chlorophenyl); 1,2-dione Not reported
(Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one C₁₇H₁₅IN₂O₂S₂ 486.2 8-iodo; thioxothiazolidinone FXa inhibition: 0.7–40 µM
9-Fluoro-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivative C₁₆H₁₄FN₃O₂ 299.3 9-fluoro; piperidinyl-methyl Anticoagulant activity

Structural Modifications and Functional Implications

Core Modifications: The parent pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold is conserved across all analogs. Modifications at C1 (e.g., hydrazinylidene vs. thiazolidinone) and C8 (e.g., ethoxy, iodo) significantly alter electronic properties and steric bulk .

Substituent Effects on Bioactivity: Analogs with thioxothiazolidinone moieties (e.g., and ) exhibit potent anticoagulant activity (FXa IC₅₀: 0.7–40 µM), attributed to hydrogen bonding with serine proteases .

Pharmacological and Industrial Relevance

  • Anticoagulant Potential: Derivatives with thioxothiazolidinone groups () show dual inhibition of FXa and FXIa, making them promising for thrombotic disorders .
  • Environmental Impact : While the target compound’s environmental fate is undocumented, structurally related volatile organic compounds (e.g., pyrrolidine derivatives) are monitored under EPA guidelines due to persistence concerns .

Biological Activity

The compound (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, with the molecular formula C20H19N3O and a molecular weight of 317.3844 g/mol , is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydrazinylidene moiety allows for potential interactions with nucleophilic sites in biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activity and inhibition of certain metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . Specific tests conducted on related hydrazine derivatives have reported minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Bacillus cereus, suggesting strong antimicrobial potential .

Antitumor Activity

The antitumor properties of pyrroloquinolines have been documented in several studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro. For example, a study involving hydrazone derivatives indicated that certain synthesized compounds exhibited significant cytotoxicity against human cancer cell lines . Further exploration into the structure-activity relationship (SAR) of these compounds may reveal insights into enhancing their antitumor efficacy.

Antioxidant Properties

Compounds containing phenylhydrazine derivatives are known for their antioxidant capabilities. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Case Studies

Study Findings
Study 1: Antimicrobial EfficacyDemonstrated that pyrroloquinoline derivatives inhibited growth of E. coli and S. aureus with MIC values ranging from 3.125 to 10 μg/mL .
Study 2: Antitumor ActivityInvestigated the cytotoxic effects of related compounds on NCI-60 cancer cell lines; some derivatives showed over 50% inhibition at concentrations below 10 μM .
Study 3: Antioxidant ActivityEvaluated the radical scavenging ability of hydrazine derivatives; compounds exhibited IC50 values indicating strong antioxidant activity .

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